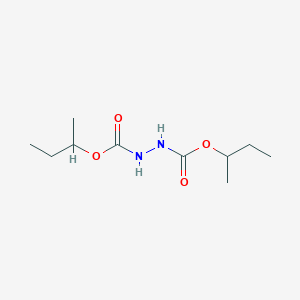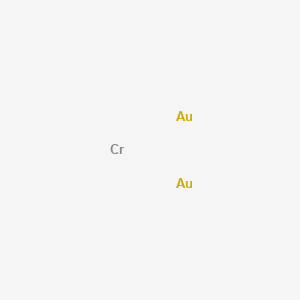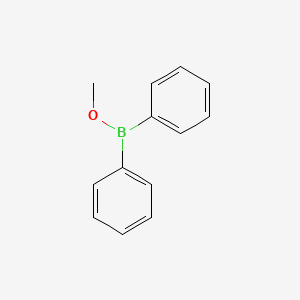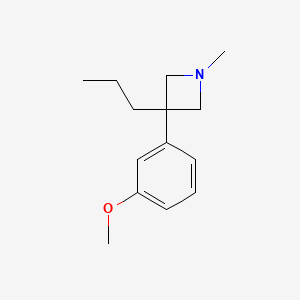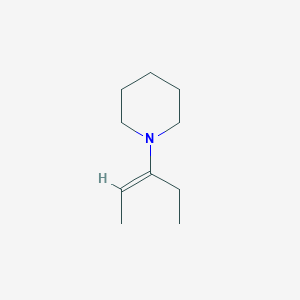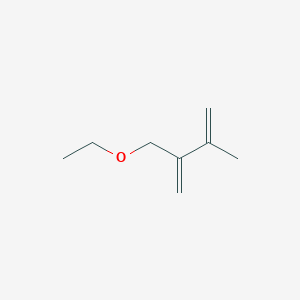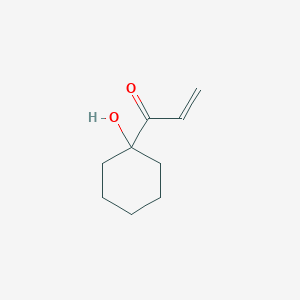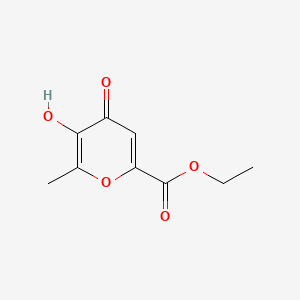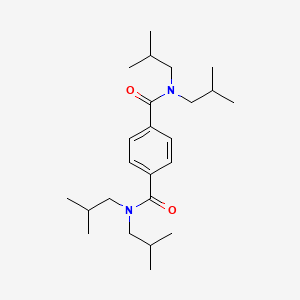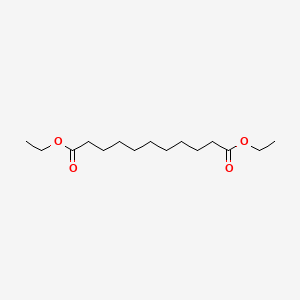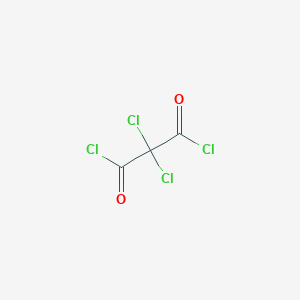
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one typically involves the condensation of appropriate benzaldehyde derivatives with benzofuran-3(2H)-one under specific conditions. Common reagents used in the synthesis may include:
Benzaldehyde derivatives: These provide the benzylidene moiety.
Benzofuran-3(2H)-one: The core structure of the compound.
Catalysts: Such as acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Temperature control: To ensure optimal reaction rates.
Solvent selection: To enhance solubility and reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to obtain pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield benzofuran-3-one derivatives.
Reduction: May produce benzyl alcohol derivatives.
Substitution: Can result in various substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: Possible applications in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one would involve its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor interaction: Modulating the activity of cellular receptors.
Pathway modulation: Affecting various biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylidene-1-benzofuran-3(2H)-one: Lacks the methoxy groups.
4,6,7-Trimethoxy-1-benzofuran-3(2H)-one: Lacks the benzylidene moiety.
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran: Different oxidation state.
Uniqueness
2-Benzylidene-4,6,7-trimethoxy-1-benzofuran-3(2H)-one is unique due to the presence of both benzylidene and trimethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
23045-77-4 |
|---|---|
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-benzylidene-4,6,7-trimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O5/c1-20-12-10-14(21-2)17(22-3)18-15(12)16(19)13(23-18)9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
RTOHAWGYLBOKMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




